![molecular formula C22H15ClN4OS B2778943 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide CAS No. 900006-13-5](/img/structure/B2778943.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

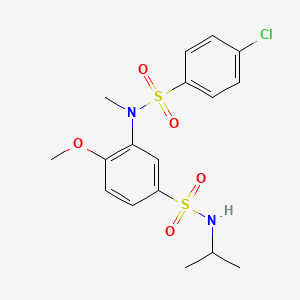

“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” can be inferred from its spectroscopic data. For instance, its 1H-NMR, 13C-NMR, and IR spectra provide information about its structure and the types of bonds present .

科学的研究の応用

- The 7-chloroquinoline moiety, found in this compound, has been explored as a potential anticancer agent. Researchers have investigated its cytotoxic effects on both normal and cancer cell lines . Further studies could explore its mechanism of action and potential for targeted cancer therapies.

- The 7-chloroquinoline scaffold is also associated with antimalarial drugs like chloroquine. Considering the global spread of drug resistance, novel antimalarial agents are crucial. This compound’s structure warrants investigation for its antimalarial activity .

- Molecular hybridization, where two bioactive molecules are covalently linked, is a promising drug discovery strategy. Combining the 7-chloroquinoline moiety with other pharmacophores (such as the 1,2,3-triazole ring) can lead to innovative hybrid compounds. These hybrids may exhibit enhanced bioactivity or novel mechanisms of action .

- The compound’s 1,2,3-triazole moiety is a well-known pharmacophore. Researchers have synthesized 4-amino-7-chloro-based [1,2,3]-triazole hybrids via copper-catalyzed Huisgen 1,3-dipolar cycloaddition. These hybrids could be explored for their biological activities, including anticancer properties .

- While the focus has been on antimalarial and anticancer applications, compounds containing the 1,2,4-triazole ring (similar to the 1,2,3-triazole in this compound) have shown multidirectional biological activity. Investigating antibacterial potential could be worthwhile .

- Researchers can perform detailed structure-activity relationship (SAR) studies to understand how specific modifications affect the compound’s properties. By systematically altering functional groups, researchers can optimize its pharmacokinetic properties and therapeutic efficacy .

Anticancer Activity

Antimalarial Potential

Hybrid Compound Design

1,2,3-Triazole Hybrids

Antibacterial Agents

Structure-Activity Relationship Studies

将来の方向性

The future directions for the research on “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” could involve exploring its biological activities further and optimizing its synthesis process. Additionally, its mechanism of action could be studied in more detail to understand how it interacts with its biological targets .

特性

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4OS/c1-14-5-10-18(23)20-19(14)26-22(29-20)27(13-17-4-2-3-11-25-17)21(28)16-8-6-15(12-24)7-9-16/h2-11H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMMTRUYCGOIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 3-methyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2778860.png)

![1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2778864.png)

![2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2778868.png)

![1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2778869.png)

![1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde](/img/structure/B2778870.png)

![Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2778874.png)

![5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2778877.png)